molecular formula C7H12O3 B11721995 2-Hydroxyhept-3-enoic acid

2-Hydroxyhept-3-enoic acid

Cat. No.: B11721995
M. Wt: 144.17 g/mol
InChI Key: ZUYNRZIJQNFCRP-UHFFFAOYSA-N
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Description

Contextualization within Unsaturated Hydroxy Fatty Acids

2-Hydroxyhept-3-enoic acid belongs to the broad family of hydroxy fatty acids, which are characterized by the presence of at least one hydroxyl group along their carbon chain. More specifically, it is classified as an alpha-hydroxy acid (AHA), meaning the hydroxyl group is attached to the carbon atom immediately adjacent to the carboxyl group. mdpi.comnih.gov This positioning is known to influence the chemical reactivity and biological roles of the molecule. nih.gov

Furthermore, the presence of a double bond between the third and fourth carbon atoms designates it as an unsaturated fatty acid. This feature introduces a point of reactivity and can lead to different geometric isomers (cis/trans), which can have distinct biological effects. gerli.com As a short-chain fatty acid, its metabolic and signaling properties may share similarities with other well-studied short-chain fatty acids that are known to play crucial roles in various physiological processes. researchgate.netnih.gov The combination of these structural elements—alpha-hydroxy, unsaturation, and a medium-length carbon chain—makes this compound a noteworthy subject for research. hmdb.ca

Research Significance and Interdisciplinary Relevance

While dedicated research on this compound is still in its early stages, its structural motifs suggest potential significance across various scientific disciplines. Alpha-hydroxy acids as a class are widely studied and utilized in dermatology for their ability to promote skin cell turnover and improve skin texture. mdpi.comnih.gov The mechanisms of action for AHAs often involve the modulation of cell adhesion and stimulation of collagen synthesis. mdpi.comnih.gov

The broader class of hydroxy fatty acids has been identified in environmental and biological systems, with some playing roles as signaling molecules or intermediates in metabolic pathways. gerli.comacs.org For instance, certain hydroxy fatty acids are involved in inflammatory responses and immune system regulation. nih.gov Short-chain fatty acids, in general, are recognized as key products of gut microbiota fermentation with profound effects on host metabolism and immunity. researchgate.netnih.gov The interdisciplinary interest in this compound, therefore, stems from its potential to be a bioactive molecule with applications ranging from materials science, as a monomer for novel polymers, to pharmacology and human health.

Structural Characteristics and Stereochemical Nuances in Academic Investigations

The chemical structure of this compound presents several key features that are central to its scientific investigation. The molecule possesses a seven-carbon backbone with a carboxylic acid at one end. The defining characteristics are the hydroxyl group at the alpha-position (C2) and a double bond at the C3-C4 position. The presence of these functional groups allows for a variety of chemical transformations, making it a potentially valuable building block in organic synthesis. researchgate.net

From a stereochemical perspective, the carbon atom bearing the hydroxyl group (C2) is a chiral center. This means that this compound can exist as two different enantiomers (R and S forms). The synthesis of a single enantiomer, known as stereoselective synthesis, is a significant area of research for alpha-hydroxy acids, as different stereoisomers can have markedly different biological activities. patentdigest.orgacs.orgnih.gov

Furthermore, the double bond at the C3-C4 position can exist in either a cis (Z) or trans (E) configuration. This geometric isomerism adds another layer of complexity and potential for biological specificity. The stereoselective synthesis of α,β-unsaturated esters, a related class of compounds, often focuses on controlling the geometry of this double bond. rsc.org Consequently, any thorough investigation of this compound must consider the synthesis and characterization of its four possible stereoisomers (R,Z), (S,Z), (R,E), and (S,E).

Below are tables detailing the known properties of this compound and a comparison with a related compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 562083-56-1 arctomsci.combldpharm.com
Molecular Formula C7H12O3N/A
Molecular Weight 144.17 g/mol N/A

Note: Detailed experimental data for properties like boiling point, melting point, and solubility are not widely available in published literature.

Table 2: Comparative Data of Related Unsaturated Hydroxy Acids

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences
This compound C7H12O3144.17Double bond at C3-C4
(Z)-2-hydroxypent-3-enoic acid C5H8O3116.11Shorter (5-carbon) chain
2-hydroxyhept-5-enoic acid C7H12O3144.17Double bond at C5-C6

This table highlights the structural similarities and differences between the title compound and its close analogs, for which more data may be available. hmdb.canih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-hydroxyhept-3-enoic acid

InChI

InChI=1S/C7H12O3/c1-2-3-4-5-6(8)7(9)10/h4-6,8H,2-3H2,1H3,(H,9,10)

InChI Key

ZUYNRZIJQNFCRP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(C(=O)O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Hydroxyhept 3 Enoic Acid and Its Structural Analogs

Chemoenzymatic and Biocatalytic Synthesis Approaches

The convergence of chemical and enzymatic methodologies offers powerful tools for the stereoselective synthesis of complex molecules under mild conditions. Biocatalysis, in particular, provides access to chiral hydroxy acids with high enantiopurity, which is often difficult to achieve through traditional chemical means.

Enzyme-Catalyzed Enantioselective Pathways

Enzymes, as natural catalysts, exhibit remarkable specificity and selectivity, making them ideal for the synthesis of enantiomerically pure compounds. Key enzyme classes applicable to the synthesis of 2-hydroxyhept-3-enoic acid and its analogs include hydratases, lipases, and peroxygenases.

Hydratases: Fatty acid hydratases (FAHs) catalyze the addition of water across a carbon-carbon double bond. mdpi.comnih.gov While highly regio- and enantioselective, FAHs typically require a long carbon chain (at least C11-C14) and a specific distance between the carboxyl group and the double bond (a minimum of seven carbons), which may limit their direct applicability to a shorter chain acid like this compound. nih.gov However, the broad substrate scope of some recently discovered hydratases suggests potential for engineering these enzymes to accept a wider range of substrates. nih.gov

Lipases: Lipases are versatile enzymes widely used in organic synthesis for resolution and esterification reactions. researchgate.netnih.gov They can be employed in the kinetic resolution of racemic hydroxy acids or their esters. For instance, lipase-catalyzed acylation of a racemic 2-hydroxyhept-3-enoic ester would selectively acylate one enantiomer, allowing for the separation of the two. Candida antarctica lipase (B570770) B (CALB) is a notable example, known for its high efficiency in catalyzing the synthesis of unsaturated N-acylethanolamines from unsaturated fatty acids. researchgate.net

Unspecific Peroxygenases (UPOs): Fungal unspecific peroxygenases are promising biocatalysts for the hydroxylation of C-H bonds. researchgate.netmdpi.com Notably, studies have shown that UPOs can hydroxylate 3-heptenoic acid. researchgate.netmdpi.com This suggests a potential direct route to this compound from a readily available precursor. The regioselectivity of the hydroxylation can be influenced by the specific UPO used. For example, with 3-heptenoic acid as a substrate, some UPOs predominantly yield the corresponding 3-hydroxy derivative, while others can produce a mixture including the ω-2 hydroxylation product. researchgate.netmdpi.com

A potential enzymatic pathway could involve the asymmetric reduction of a corresponding α-keto acid, (E)-2-oxo-4-arylbut-3-enoic acid, using a ketoreductase. researchgate.netresearchgate.net This has been demonstrated for aryl-substituted analogs, achieving high enantiomeric excess. researchgate.net

Table 1: Representative Enzyme-Catalyzed Reactions for the Synthesis of Unsaturated Hydroxy Acids

Enzyme TypeSubstrate ExampleProduct ExampleKey Findings
Fatty Acid Hydratase Linoleic acid(S)-10-hydroxy-cis-12-octadecenoic acidHigh enantiomeric excess (>99% ee) achieved. mdpi.com
Lipase (CALB) Unsaturated fatty acids + EthanolamineUnsaturated N-acylethanolaminesYields ranging from 80 to 88%. researchgate.net
Unspecific Peroxygenase 3-Heptenoic acid3-Hydroxy-3-heptenoic acidMroUPO yielded 92% of the 3-hydroxy product. mdpi.com
Ketoreductase (E)-2-oxo-4-arylbut-3-enoic acid(S,E)-2-hydroxy-4-arylbut-3-enoic acidEnantiomeric excess between 87-99%. researchgate.net

Single-Pot Reaction Strategies Utilizing Enzymatic Conversions

One-pot, multi-enzyme cascade reactions represent a highly efficient and sustainable approach to chemical synthesis, minimizing waste and purification steps. rose-hulman.edu For the synthesis of this compound, a plausible one-pot strategy could involve the combination of an aldolase (B8822740) and a reductase.

An enzymatic cascade could be designed starting from pyruvate (B1213749) and an appropriate aldehyde. researchgate.net An aldolase would catalyze the initial C-C bond formation, followed by an in-situ asymmetric reduction of the resulting keto group by a ketoreductase. researchgate.net This approach has been successfully applied to the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acids, with quantitative conversions and good isolated yields (57-85%). researchgate.net

Another potential single-pot system could combine a peroxygenase for the hydroxylation of 3-heptenoic acid with an alcohol dehydrogenase to address potential overoxidation to the ketone. acs.org

Conventional Organic Synthesis Paradigms

While chemoenzymatic methods offer elegance and selectivity, conventional organic synthesis provides a robust and versatile toolbox for the construction of complex molecules like this compound.

Knoevenagel Condensation Modifications for Alk-3-enoic Acid Scaffolds

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for the formation of α,β-unsaturated compounds. slideshare.netd-nb.infowikipedia.org A modified Knoevenagel condensation between an aldehyde and malonic acid is a well-established method for the preparation of (E)-alk-3-enoic acids with high stereoselectivity. slideshare.net

For the synthesis of the hept-3-enoic acid backbone, pentanal would be the appropriate aldehyde starting material. The reaction is typically catalyzed by a weak base, such as piperidinium (B107235) acetate (B1210297), in a solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. slideshare.net This method has been shown to produce (E)-alk-3-enoic acids in high yields (85-90%) and excellent stereoselectivity (98-99%). slideshare.net The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, can also be employed and is often accompanied by decarboxylation when a malonic acid derivative is used. wikipedia.org

Table 2: Modified Knoevenagel Condensation for (E)-Alk-3-enoic Acids

AldehydeReagentCatalyst/SolventProductYieldStereoselectivity (E:Z)
Straight-chain aldehydesMalonic acidPiperidinium acetate / DMSO(E)-Alk-3-enoic acid85-90%98:2 to 99:1
Aromatic aldehydesMalonic acidPyridine(E)-Cinnamic acid derivativesGood to excellentPredominantly E

Targeted Functionalization and Elaboration Reactions for Unsaturated Carboxylic Acids

Once the unsaturated carboxylic acid backbone is established, targeted functionalization is required to introduce the hydroxyl group at the C2 position. A common strategy for this transformation is allylic hydroxylation. This can be achieved using various reagents, such as selenium dioxide or through photochemistry.

Alternatively, the double bond can be epoxidized, followed by nucleophilic ring-opening of the epoxide. Another approach involves the α-bromination of the carboxylic acid ester followed by nucleophilic substitution with a hydroxide (B78521) source.

Copper-catalyzed decarboxylative functionalization of conjugated β,γ-unsaturated carboxylic acids represents a modern approach to introduce various functionalities in an allylic position. mdpi.comresearchgate.net

Strategic Use of Malonic Acid Derivatives in Carbon Chain Extension

The malonic ester synthesis is a classic and highly effective method for the synthesis of carboxylic acids with an extended carbon chain. nih.govresearchgate.netvulcanchem.com This method involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation to yield a carboxylic acid with two additional carbon atoms. researchgate.net

To synthesize this compound via this route, a suitable electrophile would be required to introduce the C5-C7 portion of the molecule with the double bond already in place. For instance, a 1-halo-pent-2-ene could be used to alkylate the malonate ester. Subsequent hydrolysis and decarboxylation would yield hept-4-enoic acid. Further functionalization would then be needed to introduce the hydroxyl group at the C2 position and to isomerize the double bond to the C3 position. A more direct, albeit challenging, approach would involve the alkylation of a malonate derivative with a synthon that already contains the desired functionality.

Synthesis of Stereoisomers and Stereochemical Control Strategies

The synthesis of specific stereoisomers of this compound requires sophisticated strategies that can effectively control the formation of the chiral center at the α-position relative to the carboxylic acid. Key methodologies include organocatalytic approaches, chemoenzymatic reactions, and substrate-controlled diastereoselective reactions.

Organocatalytic Asymmetric Synthesis:

A powerful strategy for establishing the stereochemistry at the α-carbon involves the use of chiral organocatalysts. One such approach is the asymmetric α-selenenylation of aldehydes, which can then be converted to the desired α-hydroxy acid functionality. For instance, the synthesis of α-hydroxy-(E)-β,γ-unsaturated esters, close structural analogs of this compound, has been achieved with high enantioselectivity. nih.gov This process begins with the organocatalytic α-selenenylation of an aldehyde, followed by a Wittig reaction to introduce the unsaturated carbon chain. Subsequent oxidation of the resulting allylic selenide (B1212193) to a selenoxide instigates a spontaneous researchgate.netnih.gov-sigmatropic rearrangement, yielding the α-hydroxy ester with excellent enantiomeric excess (ee) and control over the (E)-alkene geometry. nih.gov

Another organocatalytic method involves the asymmetric synthesis of γ-hydroxy-α,β-unsaturated sulfones and esters. nih.gov This three-step process starts with the asymmetric α-selenenylation of an aldehyde, followed by an aldol-type reaction and subsequent elimination to form the unsaturated system. This methodology provides high enantiomeric purity (≥95% ee) and can be scaled up, demonstrating its practical utility. nih.gov

Chemoenzymatic Synthesis:

Enzymes offer unparalleled stereoselectivity and are increasingly used in the synthesis of chiral molecules. For the preparation of enantiomerically pure unsaturated α-hydroxy acids, a one-pot chemoenzymatic process has been developed. lookchem.com This method involves the enzyme-catalyzed hydrolysis of an α-keto ester, followed by the reduction of the ketone. This approach has been successfully applied to synthesize (S)- and (R)-2-hydroxyhex-5-enoic acid and (S)- and (R)-2-hydroxyhept-6-enoic acid in excellent yields and with enantiomeric excesses greater than 99%. lookchem.comresearchgate.net This strategy is highly attractive due to its high efficiency and the mild reaction conditions employed. The stability and reusability of immobilized enzymes in flow reactors further enhance the scalability and sustainability of this method. d-nb.info

Substrate-Controlled Diastereoselective Synthesis:

When a chiral auxiliary is incorporated into the substrate, it can direct the stereochemical outcome of subsequent reactions. The conjugate addition of nucleophiles to chiral α,β-unsaturated carbonyl systems is a well-established method for creating new stereocenters. For example, the ultrasonically induced zinc-copper conjugate addition of iodides to chiral α,β-unsaturated esters has been shown to proceed with high diastereoselectivity, particularly with Z-isomers of the unsaturated ester. nih.gov The resulting 1,4-addition products can then be hydrolyzed to afford the corresponding γ-hydroxy acids. nih.gov

Similarly, the diastereoselectivity of the nucleophilic epoxidation of γ-hydroxy α,β-unsaturated esters is highly dependent on the reaction solvent, with the free hydroxyl group playing a key role in stereoselection. researchgate.net The resulting epoxides can be further transformed into a variety of functionalized molecules.

Table 1: Comparison of Stereoselective Synthetic Methods for 2-Hydroxyalk-3-enoic Acid Analogs

Method Key Transformation Typical Substrate Catalyst/Reagent Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) Reference
Organocatalytic Asymmetric α-Selenenylation α-Selenenylation/ researchgate.netnih.gov-Sigmatropic Rearrangement Aliphatic Aldehyd Proline-derived organocatalyst, PhSeBr, Wittig reagent, H₂O₂ ≥94% ee nih.gov
Chemoenzymatic Synthesis Enzymatic hydrolysis and reduction α-Keto ester Lipase, Reductase >99% ee lookchem.com
Diastereoselective Conjugate Addition Zinc-Copper mediated 1,4-addition Chiral α,β-unsaturated ester R-I, Zn-Cu, Ultrasound 44-90% de nih.gov
Organocatalytic α-Selenenylation/Aldol α-Selenenylation/Aldol/Elimination Aliphatic Aldehyd Proline-derived organocatalyst, PhSeCl, Sulfone/Ester anion ≥95% ee nih.gov

Methodological Advancements and Future Directions in Synthetic Development

The synthesis of complex molecules like this compound is a constantly evolving field, with new methodologies continually being developed to improve efficiency, selectivity, and sustainability.

Methodological Advancements:

Recent advancements have focused on the development of novel catalytic systems and reaction cascades. mdpi.com For instance, the use of dual-catalyst systems, combining a metal catalyst with an organocatalyst, can enable transformations that are not possible with either catalyst alone. Tandem catalysis, where multiple reaction steps are performed in a single pot, represents an attractive strategy for rapidly building molecular complexity from simple starting materials. nih.gov This approach minimizes waste and purification steps, leading to more efficient and environmentally friendly syntheses.

The development of flow chemistry for chemoenzymatic processes is another significant advancement. d-nb.info Continuous flow reactors allow for precise control over reaction parameters, high-throughput synthesis, and easier scale-up. The immobilization of enzymes on solid supports enhances their stability and allows for their reuse, further improving the economic and environmental viability of these synthetic routes. d-nb.info

Furthermore, progress in organocatalysis continues to provide new tools for asymmetric synthesis. encyclopedia.pubmdpi.com The design of more complex and highly active chiral organocatalysts, such as bifunctional catalysts that can activate both the nucleophile and the electrophile, is expanding the scope of accessible transformations. mdpi.com High-pressure conditions are also being explored to enhance the reactivity and selectivity of organocatalytic reactions.

Future Directions:

The future of synthetic strategies for this compound and its analogs will likely focus on several key areas:

Development of Novel Catalytic Systems: There is a continuous need for more efficient, selective, and robust catalysts. This includes the design of new chiral ligands for metal-based catalysts and the development of novel organocatalysts with broader substrate scopes and higher activities. mdpi.comencyclopedia.pub The exploration of photocatalysis and electrocatalysis may also open up new avenues for the synthesis of these compounds. acs.org

Expansion of Biocatalysis: The use of enzymes in organic synthesis is expected to grow. mdpi.com The discovery and engineering of new enzymes with tailored substrate specificities and enhanced stability will enable the synthesis of a wider range of chiral hydroxy acids with exceptional purity. The integration of biocatalytic steps into multistep synthetic sequences will continue to be a powerful strategy. nih.gov

Sustainable and Green Chemistry: A major focus will be on developing more environmentally benign synthetic methods. This includes the use of renewable starting materials, greener solvents, and catalytic processes that minimize waste generation. encyclopedia.pub The principles of atom economy and step economy will be crucial in the design of future synthetic routes.

Computational and High-Throughput Screening: The use of computational modeling to predict reaction outcomes and design new catalysts will become increasingly important. High-throughput screening techniques will accelerate the discovery of optimal reaction conditions and novel catalysts.

Table 2: Emerging Synthetic Strategies and Their Potential Impact

Emerging Strategy Key Advantage Potential Application for this compound
Dual Catalysis Enables novel transformations and improved selectivity. Stereoselective synthesis from simple, achiral precursors in a single step.
Flow Chemistry Enhanced control, scalability, and safety. Continuous and automated production of enantiopure this compound.
Engineered Biocatalysts High stereoselectivity and mild reaction conditions. Direct synthesis of specific stereoisomers with near-perfect enantiopurity.
Photocatalysis/Electrocatalysis Access to unique reaction pathways using light or electricity. Development of novel C-H functionalization or carboxylation reactions.

Biological Activities and Mechanistic Insights into 2 Hydroxyhept 3 Enoic Acid and Its Functional Analogs

Biological Roles as Signaling Molecules and Semiochemicals:This section would explore the broader physiological roles of the compound. As a signaling molecule, it might act within an organism to regulate cellular processes. As a semiochemical, it could be involved in communication between organisms.

While general principles of enzyme kinetics and ligand-receptor interactions are well-established for many other fatty acids and related molecules, the absence of specific data for this compound means that any discussion of its potential activities would be purely speculative and not grounded in scientific evidence.

Future research may uncover the biological significance of this compound. Should studies on this compound be published, it would be possible to populate the requested detailed outline with scientifically accurate information. Until such research is conducted and disseminated, a detailed article on the biological activities of this compound cannot be generated.

Influence on Behavioral and Developmental Processes in Model Organisms

Current scientific literature does not provide direct evidence detailing the specific influence of this compound on the behavioral and developmental processes of model organisms. Research has predominantly focused on the broader class of 2-hydroxy fatty acids and their general biological roles, without singling out the effects of this particular compound on organismal behavior or development.

Contribution to Chemical Communication and Ecological Interactions (e.g., Pheromonal Activity)

There is currently no direct scientific evidence to suggest that this compound functions as a pheromone or is directly involved in chemical communication and ecological interactions for any specific organism. While fatty acid derivatives are known to act as pheromones in various insect species, the specific role of this compound in this context has not been established.

Metabolic Fate and Transformation in Biological Contexts

Pathways of Biotransformation into Acyl-CoA and Acylcarnitine Species

The metabolic pathway of this compound is anticipated to follow the general route of fatty acid metabolism, which involves its conversion into acyl-CoA and subsequently into acylcarnitine species for transport into the mitochondria for beta-oxidation. While direct studies on this compound are limited, the biotransformation of a structurally similar compound, (2E)-hept-2-enoic acid, provides a likely model. This process begins with the transport of the fatty acid into the cell, where it is activated to its corresponding acyl-CoA derivative. This reaction is catalyzed by an acyl-CoA synthetase. The resulting 2-hydroxyhept-3-enoyl-CoA can then be conjugated with carnitine to form 2-hydroxyhept-3-enoylcarnitine. This latter step is crucial for the transport of the acyl group across the inner mitochondrial membrane.

StepReactantEnzyme (Postulated)ProductCellular Location
1This compoundLong-chain acyl-CoA synthetase2-Hydroxyhept-3-enoyl-CoACytosol / Outer mitochondrial membrane
22-Hydroxyhept-3-enoyl-CoACarnitine acyltransferase2-Hydroxyhept-3-enoylcarnitineOuter mitochondrial membrane

Substrate Specificity of Cellular Transport and Conjugation Systems

The cellular uptake and subsequent conjugation of this compound are likely mediated by specific transport and enzymatic systems with defined substrate specificities. Long-chain fatty acids are typically transported across the cell membrane by fatty acid transport proteins (FATPs). For instance, the related compound (2E)-hept-2-enoic acid is transported by FATP1. pathbank.org

Once inside the cell and converted to its acyl-CoA form, the conjugation to carnitine is catalyzed by carnitine acyltransferases. Carnitine O-palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, is a key enzyme in this process and exhibits broad specificity for various acyl-CoAs. It is plausible that 2-hydroxyhept-3-enoyl-CoA is a substrate for a member of the carnitine acyltransferase family, facilitating its entry into the mitochondrial matrix for energy metabolism.

ProcessProtein FamilySpecific Enzyme (Example for related compound)Substrate (Postulated)
Cellular UptakeFatty Acid Transport Proteins (FATP)FATP1 pathbank.orgThis compound
Carnitine ConjugationCarnitine AcyltransferasesCarnitine O-palmitoyltransferase pathbank.org2-Hydroxyhept-3-enoyl-CoA

Chemical Derivatives, Structural Analogs, and Structure Activity Relationship Sar Studies

Design and Synthesis of Chemically Modified Derivatives

The chemical scaffold of 2-hydroxyhept-3-enoic acid is a versatile starting point for the synthesis of various complex molecules. The presence of multiple reactive sites—the carboxyl group, the hydroxyl group, and the alkene—enables its transformation into precursors for lactones and macrolides, biologically active glycolipids, and metabolic probes.

Lactones are cyclic esters formed through the intramolecular esterification of hydroxycarboxylic acids. wikipedia.orgtutorchase.com This cyclization reaction is a fundamental transformation in organic synthesis, leading to the formation of stable ring structures that are core components of many natural products. wikipedia.org The this compound scaffold can serve as a precursor to various lactones, typically through initial modification of the double bond.

For instance, catalytic hydrogenation of the C3-C4 double bond would yield 2-hydroxyheptanoic acid. This saturated hydroxy acid could then undergo intramolecular cyclization. Depending on reaction conditions and the relative positions of the hydroxyl and carboxyl groups, different lactone rings can be formed. The formation of five-membered (γ-lactone) or six-membered (δ-lactone) rings is often thermodynamically favored.

Furthermore, this compound can be used as a building block in the synthesis of macrolides, which are macrocyclic lactones. wikipedia.org Macrolides are an important class of antibiotics and other therapeutic agents. wikipedia.orgdoi.org The synthesis of these large-ring structures often involves the coupling of smaller hydroxy acid units followed by a final macrolactonization step. nih.gov this compound could be incorporated into a longer chain through esterification or other coupling reactions, with its hydroxyl or carboxyl group serving as a handle for further elaboration before the final ring-closing step.

Table 1: Potential Lactone Structures Derived from this compound

Precursor Acid Reaction Type Resulting Lactone Type Ring Size
4-Hydroxyheptanoic Acid (from isomerization/hydration) Intramolecular Esterification γ-Heptanolactone 5-membered
5-Hydroxyheptanoic Acid (from isomerization/hydration) Intramolecular Esterification δ-Heptanolactone 6-membered

Ascarosides are a class of signaling molecules used by nematodes like Caenorhabditis elegans for chemical communication, regulating development and behavior. ebi.ac.uknih.gov Structurally, they consist of the dideoxysugar ascarylose linked to a fatty acid-like side chain. ebi.ac.ukelifesciences.org The synthesis of ascaroside analogs is crucial for studying their biological function. Structurally similar molecules, such as (2E,8R)-8-hydroxynon-2-enoic acid, are known components of natural ascarosides. ebi.ac.uk

Following this precedent, this compound can be chemically conjugated to a protected ascarylose sugar derivative. The synthesis would involve activating the carboxyl group of the acid and coupling it with a hydroxyl group on the ascarylose moiety, or conversely, glycosylating the hydroxyl group of the acid derivative. nih.gov

Similarly, this hydroxy acid can be used to create novel glycolipids for use as biological probes. scholaris.ca Glycolipids play critical roles in cell recognition and signaling. nih.gov Synthetic glycolipid probes, often containing fluorescent tags or photoreactive groups, are designed to study these interactions. nih.govescholarship.org The synthesis involves coupling the lipid tail (this compound) to a carbohydrate head group. mdpi.com The resulting amphiphilic molecule can be further modified with reporter tags to visualize its distribution and interactions within cellular membranes. nih.gov

To investigate the metabolic fate of fatty acids and related compounds, chemically stable and easily traceable analogs are often synthesized. Acylamides and acylcarnitines are two such classes of derivatives.

Acylamide analogs are synthesized by forming an amide bond between the carboxylic acid group of this compound and an amine. This modification can alter the molecule's metabolic stability and transport properties, making it a useful tool for probing enzymatic pathways.

Acylcarnitine analogs are important for studying fatty acid metabolism, particularly their transport into mitochondria for β-oxidation. nih.govnih.gov Acylcarnitines are formed by the esterification of a fatty acid with L-carnitine. researchgate.net The synthesis of 2-hydroxyhept-3-enoylcarnitine would involve a condensation reaction between this compound and L-carnitine, often catalyzed by an enzyme or chemical coupling agents. These analogs can be used in metabolomics studies to track the uptake and processing of specific fatty acid structures. mdpi.com

Elucidation of Structure-Activity Relationships (SAR) for Biological Functions and Interactions

Understanding the relationship between the chemical structure of this compound derivatives and their biological activity is essential for designing potent and selective molecules. SAR studies involve systematically modifying the molecule's structure and assessing the impact on a specific biological outcome. nih.gov For unsaturated hydroxy fatty acids, key structural features influencing activity include chain length, the position and stereochemistry of the hydroxyl group, and the presence and geometry of double bonds. nih.gov

For instance, the saturation of the C3-C4 double bond could significantly alter the molecule's conformation and its ability to bind to a specific enzyme or receptor. wikipedia.org The chain length of fatty acids is a crucial determinant of their toxicity and metabolic effects. nih.gov Elongating or shortening the seven-carbon backbone of this compound would likely modulate its activity. The stereochemistry of the hydroxyl group at the C2 position is also expected to be critical for specific biological interactions.

Table 2: Hypothesized Structure-Activity Relationships of this compound Derivatives

Structural Modification Hypothesized Effect on Biological Activity Rationale
Saturation of C3=C4 double bond Altered receptor binding and metabolic stability Increased conformational flexibility; loss of specific electronic interactions. wikipedia.org
Chain elongation (e.g., to C8, C9) Modified potency or target specificity Chain length is a key determinant in fatty acid bioactivity. nih.gov
Esterification of carboxyl group Increased lipophilicity, altered cell permeability Masks the polar carboxylate group, potentially converting the molecule into a prodrug.
Inversion of stereocenter at C2-OH Loss or gain of specific biological interactions Biological targets like enzymes are often highly stereoselective.

Implications in Pharmaceutical Impurity Profiling and Drug Metabolism Research for Related Compounds

The principles governing the behavior of this compound are relevant in the broader context of pharmaceutical development, specifically in impurity profiling and drug metabolism.

Pharmaceutical Impurity Profiling: Impurity profiling is the identification and quantification of all potential impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.govmedwinpublishers.com If a more complex drug were synthesized using this compound as a starting material or intermediate, the acid itself could be present as a process-related impurity. pharmatutor.org Furthermore, it could give rise to degradation impurities. For example, unsaturated fatty acids are susceptible to oxidative degradation, which could lead to the formation of aldehydes, ketones, or shorter-chain carboxylic acids. pharmaguideline.com The hydroxyl group could also be oxidized. Regulatory agencies require strict control over such impurities to ensure the safety and efficacy of pharmaceuticals. medwinpublishers.com

Drug Metabolism Research: If a drug molecule contains a substructure similar to this compound, its metabolic fate can be predicted based on known biotransformation pathways for fatty acids. creative-proteomics.comgenome.jp The compound could undergo several metabolic transformations:

Phase I Metabolism: Oxidation of the double bond or the secondary alcohol.

Phase II Metabolism: Conjugation reactions at the hydroxyl group (e.g., glucuronidation or sulfation) to form more water-soluble metabolites that are easily excreted. nih.gov

Beta-Oxidation: If the drug is recognized by fatty acid metabolic enzymes, its aliphatic chain could be shortened via the β-oxidation pathway. nih.gov

Understanding these potential metabolic pathways is crucial for predicting a drug's pharmacokinetic profile, identifying potentially active or toxic metabolites, and assessing the risk of drug-drug interactions. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 2 Hydroxyhept 3 Enoic Acid

High-Resolution Chromatographic Techniques for Isolation and Quantification in Complex Mixtures (e.g., GC-MS, LC-MS)

The isolation and quantification of 2-hydroxyhept-3-enoic acid from intricate biological samples are effectively achieved through high-resolution chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, this compound typically requires derivatization to increase its volatility and thermal stability. A common derivatization strategy involves the conversion of the carboxylic acid and hydroxyl groups to their corresponding trimethylsilyl (B98337) (TMS) ethers. The resulting derivative exhibits excellent chromatographic behavior on non-polar or semi-polar capillary columns. The electron ionization (EI) mass spectrum of the derivatized compound provides a characteristic fragmentation pattern, enabling its identification. Quantification is often performed using a stable isotope-labeled internal standard, such as deuterated this compound, to correct for variations in sample preparation and instrument response.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers the advantage of analyzing this compound in its native form, without the need for derivatization. Reversed-phase liquid chromatography, using a C18 or C8 column, is commonly employed for its separation. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the addition of a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. Electrospray ionization (ESI) in the negative ion mode is highly effective for the detection of this compound, as it readily forms a [M-H]⁻ ion. High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap, provides accurate mass measurements, which aids in the confident identification of the compound.

TechniqueSample PreparationTypical ColumnIonization ModeKey Advantages
GC-MS Derivatization (e.g., silylation)Non-polar or semi-polar capillaryElectron Ionization (EI)High chromatographic resolution, reproducible fragmentation patterns
LC-MS Minimal, direct injectionReversed-phase (C18, C8)Electrospray Ionization (ESI)Analysis of native compound, high sensitivity, accurate mass measurement

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the proton attached to the hydroxyl-bearing carbon (C2) would appear as a characteristic multiplet, with its chemical shift influenced by the neighboring protons. The olefinic protons at C3 and C4 would exhibit distinct chemical shifts and coupling constants, which can be used to determine the stereochemistry of the double bond (E or Z configuration). The protons of the alkyl chain would resonate in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms. The carbonyl carbon of the carboxylic acid group would appear at a downfield chemical shift, while the carbons of the double bond and the hydroxyl-bearing carbon would resonate at intermediate chemical shifts.

Mass Spectrometry (MS) Applications in Metabolomics and Isotope Tracing for Pathway Analysis

Mass spectrometry plays a pivotal role in metabolomics studies aimed at identifying and quantifying this compound in biological systems. High-resolution mass spectrometry, coupled with either GC or LC, allows for the detection of this compound in complex metabolite extracts. The accurate mass measurement provided by HRMS is crucial for its identification, as it allows for the determination of its elemental composition.

Tandem mass spectrometry (MS/MS) is employed to further confirm the identity of this compound. In an MS/MS experiment, the [M-H]⁻ ion of the compound is isolated and subjected to collision-induced dissociation (CID), which generates a characteristic fragmentation pattern. The analysis of these fragment ions provides structural information that can be used to differentiate it from other isomeric compounds.

Isotope tracing studies, using stable isotopes such as ¹³C or ²H, are powerful tools for elucidating the metabolic pathways leading to the biosynthesis and degradation of this compound. By feeding cells or organisms with a labeled precursor, the incorporation of the stable isotope into this compound and its downstream metabolites can be monitored by MS. This information is invaluable for mapping its metabolic fate and understanding its role in cellular metabolism.

ApplicationMass Spectrometry TechniqueInformation Gained
Metabolomics LC-HRMS, GC-HRMSIdentification and quantification in biological samples
Structural Confirmation Tandem MS (MS/MS)Characteristic fragmentation pattern for structural verification
Pathway Analysis Isotope Tracing with MSElucidation of biosynthetic and degradation pathways

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Due to the presence of a chiral center at C2, this compound can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the enantiomeric purity of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the stereochemistry of the molecule. The sign and magnitude of the Cotton effect in the CD spectrum can be used to determine the absolute configuration of the enantiomers.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve of a chiral molecule is also characteristic of its stereochemistry.

These techniques are often used in conjunction with chiral chromatography, which separates the two enantiomers, to confirm their absolute configuration and to determine the enantiomeric excess (ee) of a sample.

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive, systems-level understanding of the biological significance of this compound requires the integration of data from multiple "omics" platforms. This includes metabolomics data (obtained from GC-MS and LC-MS), which provides information on the levels of this compound and related metabolites, as well as transcriptomics (gene expression) and proteomics (protein expression) data.

By correlating changes in the levels of this compound with changes in gene and protein expression, it is possible to identify the enzymes and pathways that are involved in its metabolism. This integrated approach can reveal novel biological functions of this compound and its role in various physiological and pathological processes. For example, an increase in the abundance of this compound might be correlated with the upregulation of a specific enzyme involved in its synthesis, providing insights into its regulatory mechanisms.

Computational and Theoretical Investigations of 2 Hydroxyhept 3 Enoic Acid

Molecular Docking and Simulation Studies of Ligand-Enzyme Interactions

A thorough search of scientific databases has yielded no specific molecular docking or simulation studies involving 2-Hydroxyhept-3-enoic acid as a ligand. Consequently, there are no published findings on its potential interactions with any specific enzyme targets. Research in this area would typically involve:

Identification of Potential Protein Targets: Predicting enzymes or receptors that this compound might bind to, based on structural analogy to known bioactive molecules.

Binding Affinity and Pose Prediction: Using docking algorithms to predict the binding energy and the specific orientation of the ligand within the active site of a target protein.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the ligand-protein complex over time to assess the stability of the interaction.

Without experimental or computational screening data, any discussion of ligand-enzyme interactions for this compound would be purely speculative.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Electronic Structure Analysis

There are no dedicated quantum chemical studies on the reaction mechanisms or electronic structure of this compound in the available literature. Such studies would provide valuable insights into:

Geometric and Electronic Properties: Calculation of optimized molecular geometry, bond lengths, bond angles, and electronic properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution.

Reaction Energetics: Determination of the thermodynamic and kinetic parameters for potential reactions involving this molecule, including transition state energies and reaction barriers.

Spectroscopic Properties: Prediction of spectroscopic data (e.g., NMR, IR, UV-Vis spectra) that could aid in experimental characterization.

While these calculations are feasible with modern computational chemistry software, the results of such studies for this compound have not been published.

In Silico Prediction of Biological Activities and Metabolic Pathway Analysis

No in silico studies predicting the biological activities or metabolic pathways of this compound have been published. This type of research would typically employ:

QSAR (Quantitative Structure-Activity Relationship) Models: Using the chemical structure of this compound to predict its biological activity based on models trained with data from similar compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features that might be responsible for a biological effect.

Metabolic Pathway Prediction Tools: Software that predicts the likely metabolic fate of a compound in biological systems, identifying potential metabolites.

The absence of such studies means there are no computationally derived predictions about the therapeutic potential or metabolic breakdown of this compound.

Chemoinformatics and Database Exploration for Related Chemical Entities

Exploration of major chemical databases such as PubChem, ChEMBL, and SciFinder reveals the existence of this compound as a chemical entity. However, these entries lack associated experimental or computational data beyond basic property predictions.

A search for structurally related compounds reveals data for smaller analogs, such as 2-hydroxybut-3-enoic acid and 2-hydroxypent-3-enoic acid. While information on these related molecules exists, a direct extrapolation of their properties to this compound would not be scientifically rigorous without specific computational models that account for the structural differences.

Emerging Research Directions and Future Prospects

Development of Novel Biocatalysts and Sustainable Synthetic Routes for Hydroxy Fatty Acids

The chemical synthesis of specific hydroxy fatty acids can be complex and may generate significant chemical waste. A more sustainable and highly selective alternative is the use of biocatalysts. Enzymes such as lipases, hydratases, and P450 monooxygenases are pivotal in developing greener synthetic routes for these valuable compounds. wur.nlnih.govchemrxiv.org

The development of novel biocatalysts for the synthesis of compounds like 2-Hydroxyhept-3-enoic acid is a promising area of research. This involves discovering new enzymes from diverse microbial sources or engineering existing enzymes to enhance their activity, selectivity, and stability. nih.govchemrxiv.org Techniques like ancestral sequence reconstruction have shown promise in creating biocatalysts with unique regioselectivity for fatty acid hydroxylation. nih.govchemrxiv.org

Sustainable synthetic routes aim to utilize renewable feedstocks and environmentally benign reaction conditions. rsc.org For instance, oleate hydratases can convert unsaturated fatty acids from vegetable oils into hydroxy fatty acids. wur.nl A similar biocatalytic approach could be envisioned for the production of this compound from appropriate unsaturated seven-carbon fatty acid precursors.

Table 1: Examples of Biocatalysts and Their Applications in Hydroxy Fatty Acid Synthesis

Biocatalyst TypeEnzyme ExampleSubstrate(s)Product(s)Reference
HydrataseOleate hydrataseUnsaturated fatty acids (e.g., oleic acid)Hydroxy fatty acids (e.g., 10-hydroxystearic acid) wur.nl
P450 MonooxygenaseCYP116B ancestorsFatty acidsHydroxy fatty acids with varying regioselectivity nih.govchemrxiv.org
Lipase (B570770)Lipozyme TLε-caprolactone and various hydroxy-fatty acidsBio-based oligoesters nih.gov

Comprehensive Metabolomics and Flux Analysis in Biological Systems to Characterize its Role

Understanding the precise role of this compound within a biological system requires a deep dive into its metabolic context. Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, combined with metabolic flux analysis (MFA), can provide a dynamic picture of the synthesis, degradation, and interaction of this compound with other metabolic pathways. nih.govcreative-proteomics.comnih.gov

By employing techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify this compound in biological samples. Isotope labeling, where a labeled precursor is introduced into the system, allows for the tracing of the metabolic fate of the compound, providing quantitative data on the rates of metabolic pathways, a core principle of fluxomics. nih.govcas.cz

This comprehensive analysis could reveal the metabolic pathways responsible for the production and consumption of this compound, identify potential enzymatic bottlenecks, and uncover its connections to other metabolic networks, such as central carbon metabolism or lipid biosynthesis. nih.govoup.com

Rational Design of Targeted Biological Probes and Molecular Tools Based on this compound Structure

To investigate the specific functions of this compound, researchers can design and synthesize molecular probes. These probes are analogs of the native molecule that have been modified to include reporter groups, such as fluorophores or biotin, or reactive groups for covalent labeling of interacting proteins. nih.govnih.gov

The design of these probes would be based on the structure of this compound. For example, a fluorescent analog could be synthesized to visualize its subcellular localization and transport within living cells. thermofisher.com Bifunctional probes, containing both a photoactivatable crosslinking group and a "clickable" tag for subsequent derivatization, could be used to identify proteins that bind to this compound, providing insights into its mechanism of action. rsc.orgresearchgate.net

These molecular tools would be invaluable for identifying the receptors, enzymes, and transport proteins that interact with this compound, thereby elucidating its biological functions. nih.gov

Table 2: Potential Molecular Probes Based on Fatty Acid Structures

Probe TypeKey Feature(s)Potential Application for this compound
Fluorescent AnalogFluorophore attached to the fatty acid chainVisualization of subcellular localization and transport
Bifunctional ProbePhotoactivatable crosslinker and a bioorthogonal tag (e.g., alkyne)Identification of interacting proteins
Binding-Based Profiling ProbeReactive group for covalent attachment and a purification/detection tagCharacterization of binding proteins to understand function and metabolism

Exploration of its Role in Inter-species Chemical Communication and Ecosystem Dynamics

Fatty acids and their derivatives are increasingly recognized as important signaling molecules in the communication between different species. mdpi.comnih.gov These chemical cues can influence a wide range of interactions, from symbiotic relationships to pathogenic encounters. mdpi.com For instance, oxidized fatty acids, or oxylipins, are involved in signaling between plants, animals, fungi, and bacteria. mdpi.com

Given its structure as an unsaturated hydroxy fatty acid, this compound could potentially act as a signaling molecule in various ecosystems. Research in this area would involve investigating whether this compound is produced and released by certain organisms and if it elicits specific behavioral or physiological responses in others. For example, hydroxylated long-chain fatty acids have been suggested as a new class of interspecies signaling factors. nih.gov

Furthermore, the presence and concentration of specific unsaturated fatty acids in aquatic and terrestrial ecosystems can have profound effects on food web dynamics and the efficiency of energy transfer between trophic levels. semanticscholar.orgresearchgate.netresearchgate.netwashington.edu Future studies could explore the distribution of this compound in different environments and its potential role in structuring ecological communities.

Q & A

Basic: What synthetic methodologies are recommended for producing 2-Hydroxyhept-3-enoic acid, and how do reaction parameters influence stereoselectivity?

Methodological Answer:
The synthesis of this compound can be achieved via aldol condensation or enzymatic hydroxylation. Key parameters include:

  • Catalysts : Use chiral catalysts (e.g., organocatalysts or metal-ligand complexes) to control stereochemistry.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aldol reactions, while aqueous buffers optimize enzymatic activity.
  • Temperature : Lower temperatures (0–5°C) reduce racemization risks in stereoselective synthesis.
    Validate purity via HPLC and confirm stereochemistry using X-ray crystallography (SHELXL refinement) . For reproducibility, document solvent gradients and catalyst loadings systematically .

Basic: Which spectroscopic and chromatographic techniques are optimal for structural elucidation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies olefinic protons (δ 5.2–5.8 ppm) and hydroxyl groups (broad singlet at δ 1.5–3.0 ppm). Compare with PubChem’s spectral library for analogous hydroxy acids .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M-H]⁻ at m/z 159.0662 (calculated for C₇H₁₂O₃). Cross-reference NIST databases for fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns with UV detection (210 nm). Optimize mobile phase (e.g., acetonitrile:water + 0.1% TFA) to resolve enantiomers .

Advanced: How should researchers resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Triangulate Methods : Validate computational models (DFT, MD simulations) with experimental kinetics (stopped-flow spectroscopy) and isotopic labeling.
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., solvation models, basis sets) and experimental measurements (e.g., pH/temperature drift).
  • Ethical Reporting : Disclose limitations transparently, following guidelines for scientific ethics in data interpretation . For persistent discrepancies, consult crystallographic data (SHELX) to reassess molecular conformation .

Advanced: What strategies can elucidate this compound’s role in microbial metabolic pathways?

Methodological Answer:

  • Isotopic Tracing : Use ¹³C-labeled substrates in microbial cultures, followed by GC-MS to track incorporation into downstream metabolites.
  • Gene Knockout Models : Compare wild-type and mutant strains (e.g., Pseudomonas spp.) via LC-MS metabolomics to identify pathway disruptions.
  • Enzyme Assays : Purify putative enzymes (e.g., hydrolases) and measure kinetic parameters (Km, Vmax) under varying substrate concentrations . Cross-reference with structural data (PubChem) to predict active-site interactions .

Basic: How can chromatographic methods be optimized to isolate this compound from biological matrices?

Methodological Answer:

  • Sample Preparation : Precipitate proteins using cold acetone (4:1 v/v) to reduce matrix interference.
  • Column Selection : Employ hydrophilic interaction liquid chromatography (HILIC) for polar analytes.
  • Gradient Elution : Use 0.1% formic acid in water/acetonitrile (95:5 to 60:40 over 20 min) for baseline separation. Validate recovery rates (>90%) via spiked samples .

Advanced: How can molecular dynamics (MD) simulations enhance understanding of enzymatic interactions?

Methodological Answer:

  • Force Fields : Apply CHARMM36 or AMBER for accurate protonation states of hydroxyl and carboxyl groups.
  • Binding Free Energy : Calculate ΔG using MM-PBSA/GBSA to prioritize target enzymes (e.g., dehydrogenases).
  • Experimental Validation : Compare MD-predicted binding poses with X-ray structures (SHELX-refined) . For discrepancies, reparameterize force fields using QM/MM hybrid methods .

Basic: What are the best practices for ensuring reproducibility in synthesis and characterization?

Methodological Answer:

  • Protocol Standardization : Document reaction scales, quenching methods, and purification steps (e.g., flash chromatography gradients).
  • Data Archiving : Share raw spectral data (NMR, MS) in public repositories (e.g., PubChem) for peer validation .
  • Collaborative Verification : Cross-test synthetic protocols in independent labs using identical vendor-sourced reagents .

Advanced: How can researchers design experiments to probe the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability Studies : Incubate this compound in buffers (pH 2–9) at 37°C. Monitor degradation via UPLC-MS every 24 hours.
  • Oxidative Stress Tests : Expose to H₂O₂ (1–10 mM) and quantify oxidative byproducts (e.g., ketones) using GC-MS.
  • Light Sensitivity : Assess photodegradation under UV/visible light (300–700 nm) with controlled irradiance. Use dark controls for baseline correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.